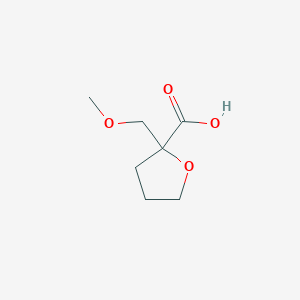
3-Bromo-2-chloro-5-cyanobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-5-cyanobenzoic acid is a chemical compound with the CAS Number: 1805104-36-2 . It has a molecular weight of 260.47 . The IUPAC name for this compound is 3-bromo-2-chloro-5-cyanobenzoic acid .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-chloro-5-cyanobenzoic acid is 1S/C8H3BrClNO2/c9-6-2-4 (3-11)1-5 (7 (6)10)8 (12)13/h1-2H, (H,12,13) . The linear formula for this compound is C8H3BrClNO2 .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-5-cyanobenzoic acid is a solid at room temperature . It should be stored in a dry place .Scientific Research Applications
Chemical Synthesis and Reaction Dynamics
- 3-Bromo-2-chloro-5-cyanobenzoic acid is involved in various chemical synthesis processes. For instance, it participates in reactions generating lithium 3-chloro/bromo-2-lithiobenzoates, which are important intermediates for producing a range of substituted benzoic acids (Gohier & Mortier, 2003).
- The compound is integral in the synthesis of specific benzoic acid derivatives, as seen in reactions involving bromobenzoic acids with arylacetonitriles (Wang, Maguire, & Biehl, 1998).
Photochemical Properties
- The photochemistry of related compounds, such as 5-chloro-2-hydroxybenzonitrile, demonstrates the impact of CN substitution, which may be relevant to understanding the behavior of 3-Bromo-2-chloro-5-cyanobenzoic acid in similar contexts (Bonnichon et al., 1999).
Environmental Interactions and Degradation
- Environmental degradation studies, such as those involving Pseudomonas aeruginosa and its interaction with halobenzoic acids, provide insights into the ecological impact and degradation pathways of similar compounds (Higson & Focht, 1990).
Synthesis of Biologically Relevant Compounds
- 3-Bromo-2-chloro-5-cyanobenzoic acid is a key intermediate in the synthesis of biologically active molecules, such as chlorantraniliprole, which highlights its importance in pharmaceutical and agrochemical industries (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
Crystal Structure and Molecular Analysis
- The crystal structure and electronic properties of related benzoic acid derivatives have been studied to understand intermolecular interactions, which can be crucial for designing new materials and pharmaceuticals (Pramanik et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-chloro-5-cyanobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO2/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-2H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJPXHWGNUTVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)

![N-(3,4-dimethoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2420434.png)

![1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2420437.png)
![1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene](/img/structure/B2420438.png)


![[5-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2420444.png)